

An In-depth Technical Guide to 2-(2-Bromophenyl)pyrimidin-4-amine

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Compound of Interest

Compound Name:	2-(2-Bromophenyl)pyrimidin-4-amine
CAS No.:	1248949-61-2
Cat. No.:	B1488670

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Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromophenyl)pyrimidin-4-amine**, a key building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, including its molecular weight and spectral characteristics. Furthermore, this guide will detail established synthetic protocols, explore its diverse applications in drug discovery, and provide standardized methods for its analytical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of this versatile compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in the realm of therapeutic agents and biological probes.[1] As a core component of nucleobases, its derivatives are integral to the structure of DNA and RNA.[1] This inherent biological relevance has spurred extensive

research into synthetic pyrimidine analogues, leading to their widespread application in drug discovery. Pyrimidine-based compounds have demonstrated a remarkable breadth of bioactivity, with applications as anti-infective, anticancer, and anti-inflammatory agents, among others.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, **2-(2-Bromophenyl)pyrimidin-4-amine**, represents a valuable exemplar of a substituted pyrimidine, offering multiple avenues for further chemical modification and incorporation into more complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The key properties of **2-(2-Bromophenyl)pyrimidin-4-amine** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN ₃	Chem-Impex[2]
Molecular Weight	250.1 g/mol	Chem-Impex[2]
Appearance	White flakes	Chem-Impex[2]
Melting Point	199-205 °C	Chem-Impex[2]
Storage Conditions	Store at 0-8 °C	Chem-Impex[2]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. One common and efficient method for the preparation of 4-aminopyrimidine derivatives involves a one-pot, three-component reaction. This approach offers advantages in terms of procedural simplicity and atom economy.

General Synthetic Approach: One-Pot Three-Component Reaction

A versatile method for the synthesis of 4-arylpyrimidin-2-amines utilizes a one-pot reaction of an aromatic aldehyde, guanidine, and a source of acetylene.[3] While the direct synthesis of **2-(2-Bromophenyl)pyrimidin-4-amine** via this specific published protocol is not explicitly detailed, the general principles can be adapted.

Experimental Protocol: Illustrative Synthesis of 4-Arylpyrimidin-2-amines

This protocol is adapted from a published procedure for the synthesis of related compounds and serves as a general guideline.[3]

Materials:

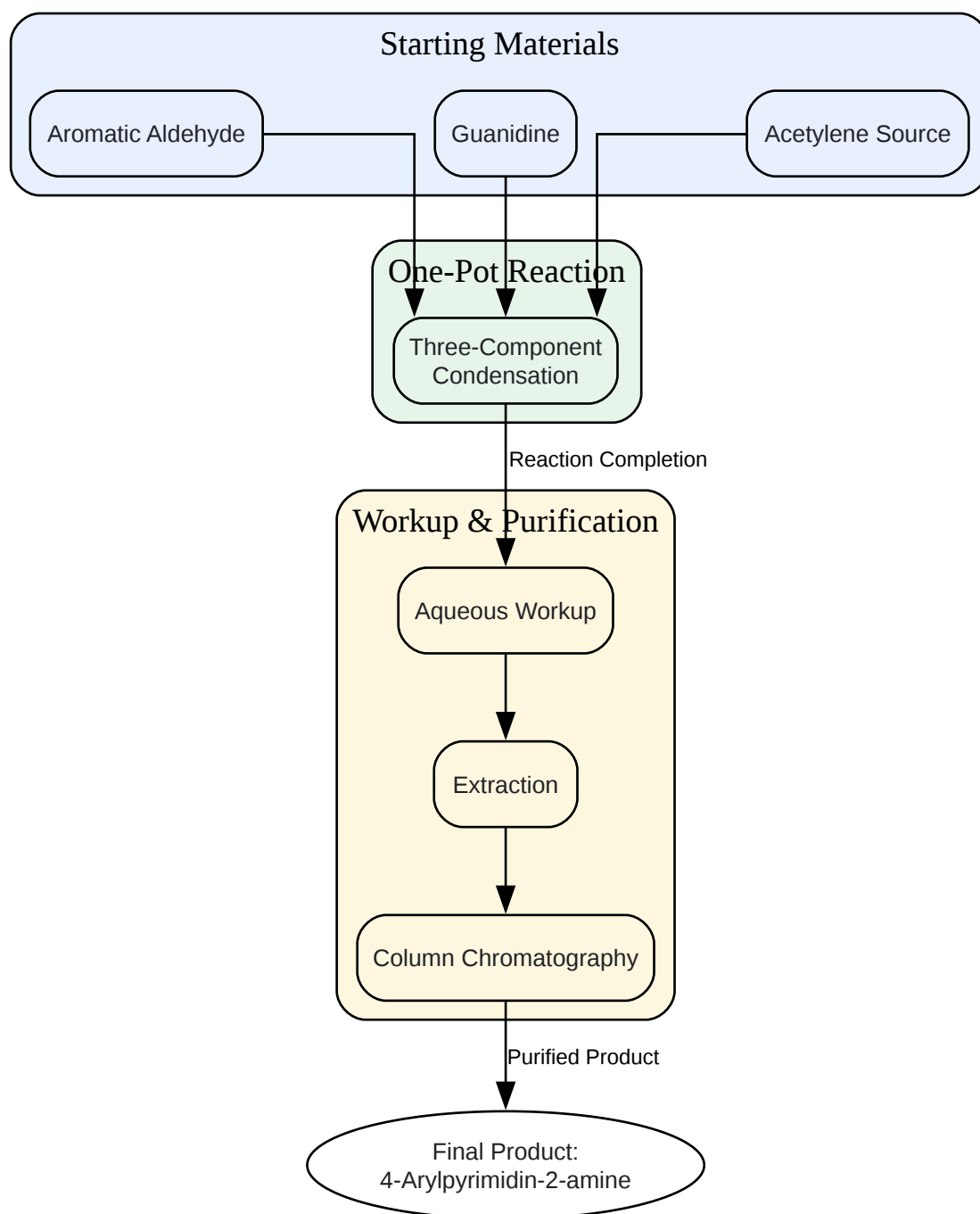
- Aromatic aldehyde (e.g., 4-bromobenzaldehyde as a representative starting material)
- Guanidine hydrochloride
- Calcium carbide (as an acetylene source)
- Copper(I) iodide (mediator)
- Solvent (e.g., N,N-Dimethylformamide - DMF)
- Base (e.g., Potassium carbonate - K_2CO_3)

Procedure:

- To a dry reaction vessel, add the aromatic aldehyde, guanidine hydrochloride, calcium carbide, copper(I) iodide, and potassium carbonate.
- Add the solvent (DMF) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to 120 °C and maintain this temperature for the specified reaction time, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrimidin-2-amine.

Logical Workflow for Synthesis



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Caption: A generalized workflow for the synthesis of 4-arylpyrimidin-2-amines.

Applications in Research and Drug Development

Substituted pyrimidines, including **2-(2-Bromophenyl)pyrimidin-4-amine** and its analogues, are of significant interest in medicinal chemistry due to their potential to interact with a wide

range of biological targets.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors.[4] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The 2-aminopyrimidine moiety can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The bromophenyl group at the 2-position can be further functionalized via cross-coupling reactions to explore structure-activity relationships and optimize potency and selectivity.[4]

Antimicrobial and Anticancer Activity

Derivatives of 4-arylpyrimidin-2-amines have been investigated for their antimicrobial and anticancer properties.[5] For instance, a series of bis-pyrimidine compounds demonstrated significant antiproliferative potential against human colorectal carcinoma cell lines.[5] The presence of a bromophenyl group can enhance the lipophilicity of the molecule, potentially improving cell permeability and overall bioactivity.

Endothelin Receptor Antagonism

Complex pyrimidine derivatives have been developed as potent dual endothelin receptor antagonists.[6] These agents have potential applications in the treatment of pulmonary arterial hypertension and other cardiovascular diseases. The core pyrimidine structure serves as a scaffold for the attachment of various pharmacophoric groups that contribute to receptor binding.

Versatile Synthetic Intermediate

Beyond its intrinsic biological activities, **2-(2-Bromophenyl)pyrimidin-4-amine** is a valuable intermediate in organic synthesis.[2] The bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the construction of more complex molecules.[1] The amine group can also be readily modified, further expanding the synthetic utility of this compound.

Analytical Characterization

The definitive identification and purity assessment of **2-(2-Bromophenyl)pyrimidin-4-amine** require the use of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. While a specific spectrum for the title compound was not found in the search results, representative data for closely related 4-arylpyrimidin-2-amines are available.[7][8]

Expected ^1H NMR Spectral Features:

- Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the bromophenyl and pyrimidine rings.
- A broad singlet corresponding to the amine (NH_2) protons.

Expected ^{13}C NMR Spectral Features:

- Signals in the aromatic region (typically 100-165 ppm) for the carbon atoms of the two rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its isotopic distribution. For **2-(2-Bromophenyl)pyrimidin-4-amine**, the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of specific functional groups. Key expected absorptions for **2-(2-Bromophenyl)pyrimidin-4-amine** include:

- N-H stretching vibrations for the amine group (typically in the range of $3300\text{-}3500\text{ cm}^{-1}$).
- C=N and C=C stretching vibrations for the pyrimidine ring.
- C-Br stretching vibrations.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-(2-Bromophenyl)pyrimidin-4-amine** and its derivatives.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[10]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.[12]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[12]
 - If inhaled: Move the person into fresh air.[12]
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[11]
 - In all cases of exposure, consult a physician.[12]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep in a cool place.[10]

Conclusion

2-(2-Bromophenyl)pyrimidin-4-amine is a synthetically versatile and medically relevant molecule. Its strategic combination of a pyrimidine core, a reactive bromine handle, and an amino group makes it a valuable building block for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, applications, and analytical characterization to support its effective use in the scientific community.

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